molecular formula C20H19Cl2NO3 B15107913 (2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B15107913
M. Wt: 392.3 g/mol
InChI Key: QIBPDFSXPJEMFW-ZDLGFXPLSA-N
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Description

(2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a dichlorobenzylidene moiety, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Dichlorobenzylidene Moiety: This step involves the condensation of the benzofuran core with 3,4-dichlorobenzaldehyde under basic conditions to form the benzylidene linkage.

    Attachment of the Diethylamino Group: The final step involves the alkylation of the intermediate compound with diethylamine under suitable conditions to introduce the diethylamino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.

    Substitution: The chlorine atoms on the benzylidene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is unique due to its combination of a benzofuran core, dichlorobenzylidene moiety, and diethylamino group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19Cl2NO3

Molecular Weight

392.3 g/mol

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C20H19Cl2NO3/c1-3-23(4-2)11-14-17(24)8-6-13-19(25)18(26-20(13)14)10-12-5-7-15(21)16(22)9-12/h5-10,24H,3-4,11H2,1-2H3/b18-10-

InChI Key

QIBPDFSXPJEMFW-ZDLGFXPLSA-N

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C2=O)O

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)Cl)Cl)C2=O)O

Origin of Product

United States

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